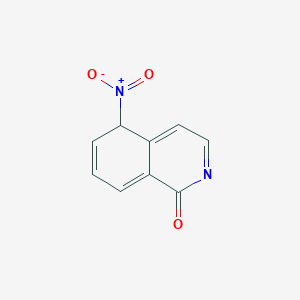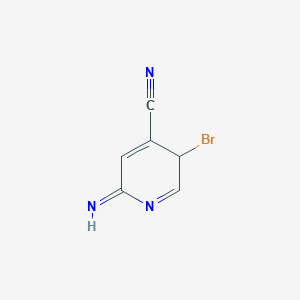![molecular formula C28H26NO6- B12359259 L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester](/img/structure/B12359259.png)
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Asp(2-phenylisopropyl ester)-OH is a derivative of aspartic acid, an amino acid commonly used in peptide synthesis. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a 2-phenylisopropyl ester at the carboxyl terminus. This dual protection allows for selective deprotection and manipulation during peptide synthesis, making it a valuable tool in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(2-phenylisopropyl ester)-OH typically involves the protection of the amino group of aspartic acid with an Fmoc group, followed by the esterification of the carboxyl group with 2-phenylisopropyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of Fmoc-Asp(2-phenylisopropyl ester)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Asp(2-phenylisopropyl ester)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the 2-phenylisopropyl ester can be cleaved using acidic conditions like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides using coupling agents like DCC or HATU.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for ester cleavage.
Coupling: DCC, HATU, and DMAP as catalysts.
Major Products Formed
The major products formed from these reactions include deprotected aspartic acid derivatives and peptide chains, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-Asp(2-phenylisopropyl ester)-OH is used extensively in solid-phase peptide synthesis (SPPS). Its dual protection allows for selective deprotection, facilitating the stepwise construction of peptide chains.
Biology
In biological research, the compound is used to synthesize peptides that can be studied for their biological activity, including enzyme-substrate interactions and receptor binding studies.
Medicine
In medicine, peptides synthesized using Fmoc-Asp(2-phenylisopropyl ester)-OH are investigated for their therapeutic potential, including as drug candidates for various diseases.
Industry
Industrially, the compound is used in the production of peptide-based materials and pharmaceuticals, contributing to the development of new drugs and biomaterials.
Mecanismo De Acción
The mechanism of action of Fmoc-Asp(2-phenylisopropyl ester)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the 2-phenylisopropyl ester protects the carboxyl terminus. These protective groups can be selectively removed to allow for controlled peptide bond formation, facilitating the synthesis of complex peptides.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asp(2-phenylisopropyl ester)-OH but uses a tert-butyl ester for carboxyl protection.
Fmoc-Glu(2-phenylisopropyl ester)-OH: A glutamic acid derivative with similar protective groups.
Uniqueness
Fmoc-Asp(2-phenylisopropyl ester)-OH is unique due to its specific protective groups, which offer distinct advantages in terms of stability and ease of deprotection. The 2-phenylisopropyl ester provides a balance between hydrophobicity and reactivity, making it suitable for various synthetic applications.
Propiedades
Fórmula molecular |
C28H26NO6- |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoate |
InChI |
InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/p-1/t24-/m0/s1 |
Clave InChI |
MEAHCBOPNIDLFH-DEOSSOPVSA-M |
SMILES isomérico |
CC(C)(C1=CC=CC=C1)OC(=O)C[C@@H](C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![carbanide;cobalt(3+);[(2R,3S,5S)-5-(5,6-dimethyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1S,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B12359189.png)
![ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12359191.png)

![N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-5H-pyrimidin-2-imine](/img/structure/B12359212.png)



![2-amino-7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12359246.png)
![6-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359247.png)



